(+)-Bis[(R)-1-phenylethyl]amine

Asymmetric Synthesis β-Amino Acids Chiral Auxiliary

(+)-Bis[(R)-1-phenylethyl]amine (CAS 23294-41-9), also known as (R,R)-bis(α-methylbenzyl)amine, is a C₂-symmetric chiral secondary amine comprising two (R)-1-phenylethyl groups. It is a foundational member of the α-phenylethylamine chiral auxiliary family, characterized by a molecular formula of C₁₆H₁₉N, a molecular weight of 225.33 g/mol, and a specific optical rotation of [α]²⁰/D +199.0° (neat).

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 23294-41-9
Cat. No. B1277152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bis[(R)-1-phenylethyl]amine
CAS23294-41-9
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1
InChIKeyNXLACVVNHYIYJN-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (+)-Bis[(R)-1-phenylethyl]amine (CAS 23294-41-9): Chiral Auxiliary and Ligand Precursor


(+)-Bis[(R)-1-phenylethyl]amine (CAS 23294-41-9), also known as (R,R)-bis(α-methylbenzyl)amine, is a C₂-symmetric chiral secondary amine comprising two (R)-1-phenylethyl groups [1]. It is a foundational member of the α-phenylethylamine chiral auxiliary family, characterized by a molecular formula of C₁₆H₁₉N, a molecular weight of 225.33 g/mol, and a specific optical rotation of [α]²⁰/D +199.0° (neat) . The compound is commercially supplied at high enantiomeric purity (ee ≥98% by GLC) and serves as a versatile chiral building block in asymmetric synthesis of β-amino acids, chiral phosphoramidite ligands, and complex natural product fragments.

Why Chiral Bis(α-phenylethyl)amines Cannot Be Considered Interchangeable in Asymmetric Synthesis


Within the α-phenylethylamine auxiliary class, performance in asymmetric induction is exquisitely sensitive to the number and configuration of chiral substituents on the nitrogen atom [1]. The bis[(R)-1-phenylethyl]amine framework (C₂-symmetric) delivers substantially higher diastereoselectivity than the mono-α-phenylethylamino group (C₁-symmetric) in enolate alkylation reactions—80% ds versus 65% ds under identical conditions [1]. Furthermore, the (R,R)-enantiomer provides access to a specific stereochemical series; its (S,S)-counterpart (CAS 56210-72-1) directs reactions toward the opposite enantiomeric products . Procurement of the incorrect enantiomer or a mono-substituted analog directly compromises diastereomeric ratios, enantiomeric excess, and ultimately the optical purity of downstream pharmaceutical intermediates.

Quantitative Differentiation Evidence for (+)-Bis[(R)-1-phenylethyl]amine Against In-Class Comparators


Bis[(R)-1-phenylethyl]amine Outperforms Mono-α-phenylethylamino Auxiliary in Diastereoselective Enolate Alkylation

In the lithium enolate alkylation of chiral β-aminopropionic acid derivatives, the C₂-symmetric bis[α-phenylethyl]amide auxiliary (derived from (+)-Bis[(R)-1-phenylethyl]amine) provides significantly higher stereoinduction than the C₁-symmetric mono-α-phenylethylamino group. The (R,R)-2-Li enolate gave 80% diastereoselectivity (ds) in the methylation reaction, whereas the mono-substituted ester enolate (S)-3-Li yielded only 65% ds under identical standard conditions (THF, −78 °C) [1]. The matched double-stereoinduction system (R,R,S)-11-Li further elevated ds to 89% [1].

Asymmetric Synthesis β-Amino Acids Chiral Auxiliary Diastereoselectivity

Phosphoramidite Ligands Incorporating Bis[(R)-1-phenylethyl]amino Group Achieve ≥94% ee in Iridium-Catalyzed Allylic Amination

The iridium-catalyzed enantioselective allylic amination of (E)-cinnamyl and terminal aliphatic allylic carbonates using a phosphoramidite ligand bearing the O,O'-(R)-(1,1'-dinaphthyl-2,2'-diyl)-N,N'-di-(R,R)-1-phenylethylphosphoramidite architecture provided branched allylic amines with >94% ee across 13 examples [1]. This ligand, containing the (+)-Bis[(R)-1-phenylethyl]amine-derived amino group, was explicitly identified as providing 'the highest reactivity and selectivity' among the phosphoramidite series evaluated [1]. In contrast, related phosphoramidites with alternative amine substituents gave lower or variable enantioselectivity, highlighting the critical role of the bis[(R)-1-phenylethyl]amino moiety [1].

Asymmetric Catalysis Phosphoramidite Ligands Allylic Amination Enantioselectivity

(R,R)-N,N'-Bis(1-phenylethyl) Organocatalyst Delivers 84% ee vs. <10% ee for Cinchona Alkaloid-Derived Catalysts in α-Amination

In the organocatalytic α-amination of ethyl α-phenyl-α-cyanoacetate, the chiral diamine incorporating the bis(1-phenylethyl) framework—(R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine—afforded the amination product with up to 84% ee [1]. Under comparable reaction conditions, the commercially popular cinchona alkaloid derivatives (DHQ)₂PYR and (DHQD)₂PYR provided the same product with less than 10% ee [1]. This represents a >74 percentage point enantioselectivity advantage.

Organocatalysis α-Amination Enantioselective Synthesis Chiral Amine Catalyst

Optical Rotation of +199.0° (neat) Enables Rapid Enantiomeric Identity Verification Distinguishing (R,R)- from (S,S)-Enantiomer

The (R,R)-enantiomer (+)-Bis[(R)-1-phenylethyl]amine exhibits an optical rotation of [α]²⁰/D +199.0° (neat) . The (S,S)-enantiomer, (-)-Bis[(S)-1-phenylethyl]amine (CAS 56210-72-1), displays a numerically equivalent but opposite rotation of approximately −199° . This large-magnitude chiroptical property provides a simple, rapid polarimetric check to confirm enantiomeric identity upon receipt and to detect any enantiomeric cross-contamination or mislabeling before the material enters a synthetic sequence.

Chiral Purity Quality Control Optical Rotation Enantiomer Differentiation

Commercially Available Enantiomeric Purity (ee ≥98% by GLC) Meets Stringent Asymmetric Synthesis Requirements

Commercial supplies of (+)-Bis[(R)-1-phenylethyl]amine are specified at enantiomeric excess ≥98% (GLC) with chemical purity ≥99% . This level of enantiopurity ensures that the chiral auxiliary or ligand precursor introduces minimal stereochemical noise into asymmetric transformations. For comparison, early synthetic routes to the (S,S)-enantiomer reported enantiomeric excess values as low as 74% via chemical reduction methods , underscoring that high-ee commercial material represents a non-trivial quality specification that eliminates the need for costly in-house enantiomeric enrichment.

Enantiomeric Purity Quality Specification Procurement Chiral Building Block

Validated Application Scenarios for (+)-Bis[(R)-1-phenylethyl]amine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantiopure α-Substituted-β-Amino Acids via Chiral Auxiliary Approach

When the synthetic target is an enantiopure α-substituted-β-amino acid (e.g., α-benzyl-β-alanine), (+)-Bis[(R)-1-phenylethyl]amine serves as the optimal chiral auxiliary. The bis[α-phenylethyl]amide derivative provides 80–89% diastereoselectivity in enolate alkylation, outperforming the mono-α-phenylethylamino auxiliary (65% ds) by a wide margin [1]. The auxiliary is introduced via acryloyl chloride coupling and removed by hydrogenolysis (Pd(OH)₂) followed by acid hydrolysis (4N HCl), with microwave irradiation preventing racemization during deprotection [1]. This protocol directly leverages the quantitative ds advantage established in Section 3, Evidence Item 1.

Preparation of High-Performance Chiral Phosphoramidite Ligands for Transition-Metal Asymmetric Catalysis

For laboratories developing iridium-, copper-, or palladium-catalyzed asymmetric transformations, (+)-Bis[(R)-1-phenylethyl]amine is the amine component of choice for constructing phosphoramidite ligands. The bis[(R)-1-phenylethyl]amino-substituted phosphoramidite achieved >94% ee across 13 substrates in Ir-catalyzed allylic amination, representing the highest selectivity in its ligand class [1]. This scaffold is also employed in copper-catalyzed conjugate addition of dialkylzincs to Michael acceptors and palladium-catalyzed umpolung allylation [2], making it a versatile platform for diverse catalytic asymmetric methodologies.

Organocatalytic Enantioselective α-Amination for Quaternary Amino Acid Precursor Synthesis

In organocatalytic α-amination of α-cyanoacetate substrates to generate precursors of quaternary α-amino acids, catalysts derived from the bis(1-phenylethyl)amine scaffold deliver 84% ee, whereas widely used cinchona alkaloid catalysts ((DHQ)₂PYR, (DHQD)₂PYR) yield <10% ee [1]. This >74 percentage point ee advantage makes the bis[(R)-1-phenylethyl]amine framework the only viable organocatalytic option when moderate to high enantiopurity is required for this transformation class, as evidenced in Section 3, Evidence Item 3.

Stereocontrolled Synthesis of Scytophycin C Chiral Fragments (C19–C26 and C27–C32)

(+)-Bis[(R)-1-phenylethyl]amine has proven utility in the preparation of the chiral C(19)–C(26) and C(27)–C(32) moieties of scytophycin C, a marine macrolide with potent cytotoxic activity [1]. The compound's defined (R,R)-configuration and high enantiomeric purity (ee ≥98%) ensure reliable stereochemical control in constructing these polyketide-derived fragments. Procurement of the correct enantiomer with certified ee specification is critical for fragment coupling strategies where epimer contamination would compromise biological evaluation of the final natural product analog.

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